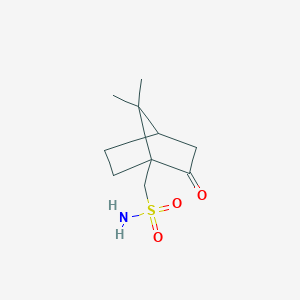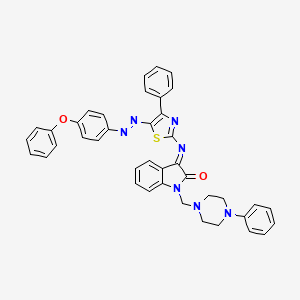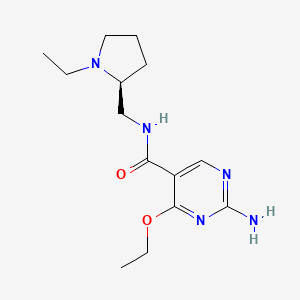
N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from natural sources and has been studied for its potential biological and pharmacological activities. It is known for its unique structure, which includes a lupane skeleton, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid involves multiple steps, starting from the extraction of the lupane skeleton from natural sources such as plants. The key steps include:
Extraction: The lupane skeleton is extracted from plant materials using solvents like methanol or ethanol.
Functionalization: The hydroxyl group at the 3beta position is introduced through oxidation reactions.
Amidation: The aminoheptanoyl and aminopropionic acid groups are introduced through amidation reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes, followed by chemical synthesis under controlled conditions. The use of bioreactors and advanced purification techniques like chromatography can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Used in the development of new materials and as a bioactive compound in agricultural products.
Mecanismo De Acción
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and apoptotic pathways.
Pathways Involved: It modulates signaling pathways like NF-κB and MAPK, leading to the inhibition of pro-inflammatory cytokines and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Betulinic Acid: Another pentacyclic triterpenoid with similar anti-cancer properties.
Ursolic Acid: Known for its anti-inflammatory and anti-oxidant activities.
Oleanolic Acid: Studied for its hepatoprotective and anti-diabetic effects.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid is unique due to its specific structural modifications, which enhance its bioactivity and specificity towards certain molecular targets. Its combination of hydroxyl, amino, and carboxylic acid groups provides a versatile platform for further chemical modifications and applications.
Propiedades
Número CAS |
150840-71-4 |
|---|---|
Fórmula molecular |
C40H66N2O5 |
Peso molecular |
655.0 g/mol |
Nombre IUPAC |
3-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptanoylamino]propanoic acid |
InChI |
InChI=1S/C40H66N2O5/c1-26(2)27-15-21-40(35(47)42-24-11-9-8-10-12-32(44)41-25-18-33(45)46)23-22-38(6)28(34(27)40)13-14-30-37(5)19-17-31(43)36(3,4)29(37)16-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1 |
Clave InChI |
ZPTLWURXTWZZQZ-KUFQZFQGSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)NCCC(=O)O |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















